molecular formula C10H9NOS2 B160843 3-Benzoylthiazolidine-2-thione CAS No. 70326-37-3

3-Benzoylthiazolidine-2-thione

Cat. No.: B160843
CAS No.: 70326-37-3
M. Wt: 223.3 g/mol
InChI Key: NWKQMWLTQNBOHI-UHFFFAOYSA-N
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Description

3-Benzoylthiazolidine-2-thione is an organic compound with the chemical formula C₁₀H₉NOS₂. It is a derivative of thiazolidine-2-thione, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzoylthiazolidine-2-thione can be synthesized through the benzoylation of thiazolidine-2-thione. One common method involves the reaction of benzoic anhydride with thiazolidine-2-thione under acidic conditions to produce the target compound . Another approach involves using aminoethanol as the starting material, followed by benzoylation using benzoic anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and benzoylation reactions can be applied on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylthiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts like sodium hydride or bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: The parent compound, which lacks the benzoyl group.

    Thiazolidine-4-one: A similar heterocyclic compound with a carbonyl group at the fourth position.

    Thiazolidinediones: A class of compounds used as antidiabetic agents.

Uniqueness

3-Benzoylthiazolidine-2-thione is unique due to its benzoyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a xanthine oxidase inhibitor and broadens its applications in medicinal chemistry .

Properties

IUPAC Name

phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKQMWLTQNBOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356999
Record name 3-Benzoylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70326-37-3
Record name 3-Benzoylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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